molecular formula C17H15F3O B1327936 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-03-5

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327936
CAS No.: 898778-03-5
M. Wt: 292.29 g/mol
InChI Key: XQGKQTOAMSOAFF-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C17H15F3O. It is a derivative of propiophenone, characterized by the presence of dimethyl and trifluorophenyl groups. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylacetophenone with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .

Scientific Research Applications

2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone include:

  • 2’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone
  • 2’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone
  • 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone

Compared to these compounds, 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly affects its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic and steric properties, making this compound particularly valuable in research and development .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-3-4-11(2)13(7-10)16(21)6-5-12-8-14(18)17(20)15(19)9-12/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGKQTOAMSOAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645013
Record name 1-(2,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-03-5
Record name 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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